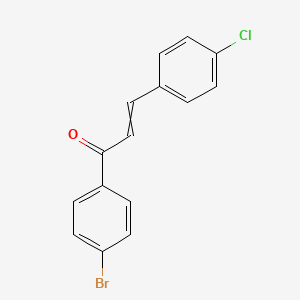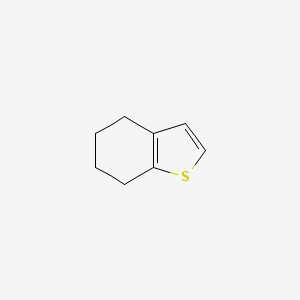
Acétophénone, 2-(imidazol-1-YL)-
Vue d'ensemble
Description
“Acetophenone, 2-(imidazol-1-YL)-” is a chemical compound that has been used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is a selective thromboxane synthesis inhibitor .
Synthesis Analysis
While specific synthesis methods for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have been synthesized from the use of glyoxal and formaldehyde in ammonia . More detailed information may be found in the referenced papers .
Physical and Chemical Properties Analysis
“Acetophenone, 2-(imidazol-1-YL)-” is a white to yellow powder . Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol .
Applications De Recherche Scientifique
Inhibition enzymatique
“Acétophénone, 2-(imidazol-1-YL)-” a été étudié pour ses propriétés inhibitrices contre certaines enzymes métaboliques. Des sels d'imidazolium synthétisés dérivés de ce composé ont montré des effets d'inhibition puissants envers l'acétylcholinestérase (AChE) et les anhydrases carboniques humaines (hCAs), avec des constantes d'inhibition (valeurs K_i) dans la plage nanomolaire . Ces résultats suggèrent des applications thérapeutiques potentielles dans le traitement des maladies associées à une dysrégulation enzymatique.
Synthèse de composés N-hétérocycliques
Le composé joue un rôle crucial dans la synthèse de nouveaux composés N-hétérocycliques, en particulier les sels d'imidazolium. Ces sels sont synthétisés en faisant réagir “Acétophénone, 2-(imidazol-1-YL)-” avec divers halogénures de benzyle, qui peuvent contenir des groupes donneurs d'électrons ou attracteurs d'électrons . Ce processus contribue au domaine de la chimie organique et organométallique, où de tels composés ont des applications diverses.
Inhibition de la synthèse de la thromboxane
“Acétophénone, 2-(imidazol-1-YL)-” a été identifié comme un inhibiteur sélectif de la synthèse de la thromboxane. Cette application est importante dans la recherche cardiovasculaire, car la thromboxane est un composé qui peut induire l'agrégation plaquettaire et la vasoconstriction. En inhibant sa synthèse, le composé pourrait potentiellement être utilisé pour prévenir les événements thrombotiques .
Activité antimicrobienne
La recherche a indiqué que les composés basés sur la structure cyclique de l'imidazole, y compris les dérivés de “Acétophénone, 2-(imidazol-1-YL)-”, présentent des propriétés antimicrobiennes. Ces activités ont été étudiées contre diverses souches bactériennes, la plupart des composés synthétisés montrant une activité antibactérienne modérée . Cela ouvre des possibilités pour développer de nouveaux agents antimicrobiens.
Études d'amarrage moléculaire
Des dérivés de “Acétophénone, 2-(imidazol-1-YL)-” ont été utilisés dans des études d'amarrage moléculaire pour prospecter des inhibiteurs potentiels contre l'AChE et les hCAs. Ces études sont cruciales pour comprendre l'interaction entre les médicaments et leurs enzymes cibles, ce qui est fondamental dans la conception d'inhibiteurs enzymatiques à potentiel thérapeutique .
Approche basée sur l'ADMET
Une approche basée sur l'ADMET a été appliquée aux sels d'imidazolium synthétisés dérivés de “Acétophénone, 2-(imidazol-1-YL)-”. ADMET signifie Absorption, Distribution, Métabolisme, Excrétion et Toxicité, qui sont des facteurs clés pour déterminer le caractère médicamenteux d'un composé. Cette approche aide à prédire la sécurité et l'efficacité des candidats médicaments potentiels .
Mécanisme D'action
Target of Action
Acetophenone, 2-(imidazol-1-YL)- is known to be a selective thromboxane synthesis inhibitor . Thromboxane is a substance made by platelets that causes blood clotting and constriction of blood vessels. It plays a significant role in promoting platelet aggregation and degranulation, leading to the formation of blood clots .
Mode of Action
The compound Acetophenone, 2-(imidazol-1-YL)- interacts with its target, the thromboxane synthesis pathway, by inhibiting the synthesis of thromboxane . This results in a decrease in blood clotting and a reduction in the constriction of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Acetophenone, 2-(imidazol-1-YL)- is the thromboxane synthesis pathway . By inhibiting this pathway, the compound can prevent the formation of thromboxane, thereby reducing blood clotting and vascular constriction .
Result of Action
The molecular and cellular effects of Acetophenone, 2-(imidazol-1-YL)- action primarily involve the inhibition of thromboxane synthesis . This leads to a reduction in blood clotting and vascular constriction, which can have significant effects on conditions such as thrombosis and hypertension .
Safety and Hazards
“Acetophenone, 2-(imidazol-1-YL)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
While specific future directions for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have a wide range of applications in medicinal chemistry, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . This suggests that “Acetophenone, 2-(imidazol-1-YL)-” and similar compounds could have potential applications in these areas.
Analyse Biochimique
Biochemical Properties
Acetophenone, 2-(imidazol-1-YL)-, plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . The inhibition of these enzymes is crucial as it can modulate various physiological processes. For instance, carbonic anhydrase is involved in the regulation of pH and ion balance, while acetylcholinesterase is essential for the breakdown of acetylcholine in the nervous system. The interaction of Acetophenone, 2-(imidazol-1-YL)-, with these enzymes involves binding to the active site, thereby preventing the enzymes from performing their normal functions .
Cellular Effects
Acetophenone, 2-(imidazol-1-YL)-, exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetylcholinesterase by Acetophenone, 2-(imidazol-1-YL)-, can lead to an accumulation of acetylcholine, which in turn affects neurotransmission and muscle contraction. Additionally, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, impacting metabolic processes and ion transport .
Molecular Mechanism
The molecular mechanism of action of Acetophenone, 2-(imidazol-1-YL)-, involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the imidazole ring, which interacts with the enzyme’s active site residues. The inhibition of these enzymes results in altered physiological processes, such as disrupted neurotransmission and pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetophenone, 2-(imidazol-1-YL)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Acetophenone, 2-(imidazol-1-YL)-, remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained enzyme inhibition and subsequent physiological effects .
Dosage Effects in Animal Models
The effects of Acetophenone, 2-(imidazol-1-YL)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and disruption of metabolic processes have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Acetophenone, 2-(imidazol-1-YL)-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase and acetylcholinesterase affects metabolic flux and metabolite levels. For instance, the inhibition of carbonic anhydrase can alter bicarbonate and proton levels, impacting cellular respiration and pH balance. Similarly, the inhibition of acetylcholinesterase affects acetylcholine levels, influencing neurotransmission .
Transport and Distribution
Within cells and tissues, Acetophenone, 2-(imidazol-1-YL)-, is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of Acetophenone, 2-(imidazol-1-YL)-, can influence its efficacy and toxicity, as well as its overall biological activity .
Subcellular Localization
The subcellular localization of Acetophenone, 2-(imidazol-1-YL)-, is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the cytoplasm or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Propriétés
IUPAC Name |
2-imidazol-1-yl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJNXVLQSKPUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178856 | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24155-34-8 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
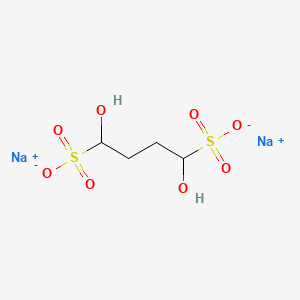


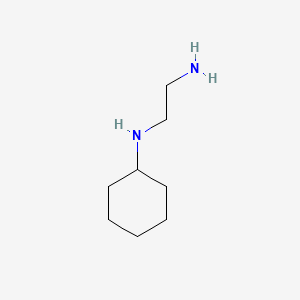
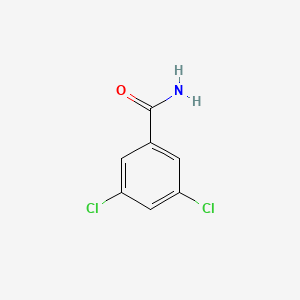
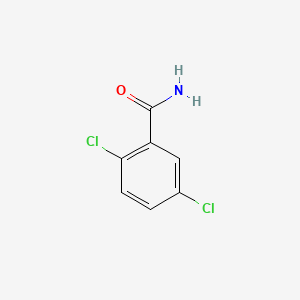
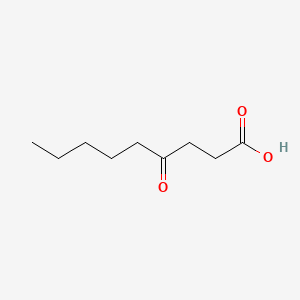

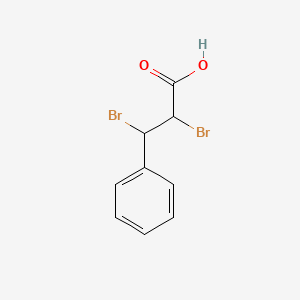
![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
